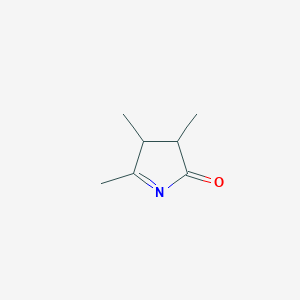
Ccris 6861
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ccris 6861 is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating a range of biological processes. In
Wissenschaftliche Forschungsanwendungen
Ccris 6861 has been used in a wide range of scientific research applications due to its ability to modulate various biological processes. One area of research where Ccris 6861 has been particularly useful is in the study of ion channels, which are proteins that regulate the flow of ions across cell membranes. Ccris 6861 has been shown to modulate the activity of several different ion channels, including voltage-gated potassium channels and calcium-activated potassium channels.
Wirkmechanismus
The mechanism of action of Ccris 6861 is not fully understood, but it is thought to involve the modulation of ion channel activity. Ion channels are critical for a wide range of cellular processes, including the generation of action potentials in neurons and the regulation of muscle contraction. By modulating ion channel activity, Ccris 6861 may be able to affect these processes in a variety of different cell types.
Biochemische Und Physiologische Effekte
Ccris 6861 has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of voltage-gated potassium channels in neurons, leading to an increase in the duration of action potentials. It has also been shown to enhance the activity of calcium-activated potassium channels in smooth muscle cells, leading to relaxation of the muscle. These effects suggest that Ccris 6861 may have potential applications in the treatment of neurological and cardiovascular disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Ccris 6861 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. It has also been shown to have a high degree of selectivity for certain ion channels, making it a useful tool for investigating the role of these channels in various biological processes. However, Ccris 6861 also has some limitations. For example, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments. Additionally, its effects on other ion channels and cellular processes are not well characterized, which may make it difficult to interpret results in some cases.
Zukünftige Richtungen
There are many potential future directions for research on Ccris 6861. One area of interest is in the development of new drugs that target ion channels modulated by Ccris 6861. Another potential direction is in the investigation of the compound's effects on other cellular processes, such as gene expression and protein synthesis. Additionally, further studies are needed to fully understand the mechanism of action of Ccris 6861 and its potential applications in the treatment of various diseases. Overall, Ccris 6861 is a promising tool for investigating a wide range of biological processes, and further research is needed to fully explore its potential.
Synthesemethoden
Ccris 6861 is a synthetic compound that is typically synthesized using a variety of chemical reactions. One common method involves the reaction of 2-aminobenzonitrile with ethyl chloroacetate in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to yield Ccris 6861. Other synthesis methods have also been reported in the literature, including the use of different starting materials and reaction conditions.
Eigenschaften
CAS-Nummer |
113202-60-1 |
|---|---|
Produktname |
Ccris 6861 |
Molekularformel |
C20H21N3O9 |
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
[11-acetyl-9-acetyloxy-8-(carbamoyloxymethyl)-4-formyl-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-6-yl] acetate |
InChI |
InChI=1S/C20H21N3O9/c1-9(25)23-15-6-22-14-4-12(7-24)5-16(30-10(2)26)17(14)13(8-29-19(21)28)20(32-22,18(15)23)31-11(3)27/h4-5,7,13,15,18H,6,8H2,1-3H3,(H2,21,28) |
InChI-Schlüssel |
FBXPCVIKIBWXAE-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2C1C3(C(C4=C(C=C(C=C4OC(=O)C)C=O)N(C2)O3)COC(=O)N)OC(=O)C |
Kanonische SMILES |
CC(=O)N1C2C1C3(C(C4=C(C=C(C=C4OC(=O)C)C=O)N(C2)O3)COC(=O)N)OC(=O)C |
Synonyme |
FR 66973 FR-66973 FR66973 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B47212.png)

